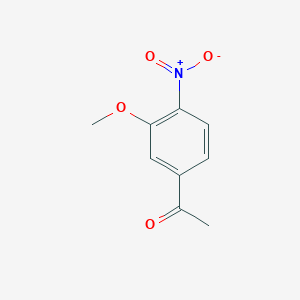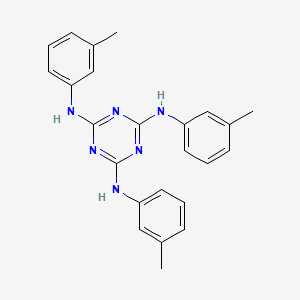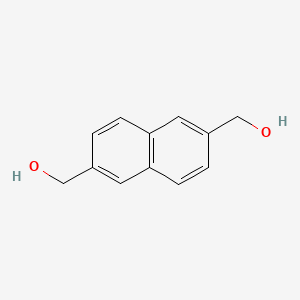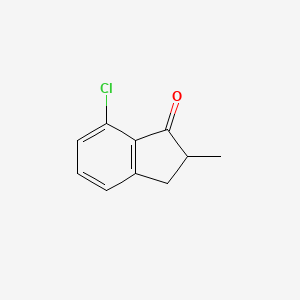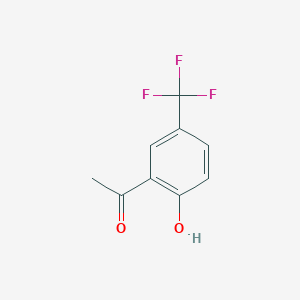
1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone
Übersicht
Beschreibung
1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone is a chemical compound with the CAS Number: 67589-15-5 . It has a molecular weight of 204.15 . The compound appears as a colorless to yellow liquid or semi-solid or solid .
Synthesis Analysis
The synthesis of this compound involves purification by flash chromatography . The crude compound is purified to give the title compound as an orange oil . The yield of this process is 16.61% .Molecular Structure Analysis
The IUPAC name of this compound is 1-[2-hydroxy-5-(trifluoromethyl)phenyl]ethanone . The InChI code is 1S/C9H7F3O2/c1-5(13)7-4-6(9(10,11)12)2-3-8(7)14/h2-4,14H,1H3 . The InChI key is BRSHLOIZDJDEPI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 204.15 . It appears as a colorless to yellow liquid or semi-solid or solid . It is stored in a dry, room temperature environment .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
- Molecular Docking and ADMET Studies : Ethanone 1-(2-hydroxy-5-methyl phenyl), a similar compound, has demonstrated significant antimicrobial properties, particularly against Staphylococcus aureus. Molecular docking techniques revealed strong binding affinities with various proteins of Staphylococcus aureus, suggesting potential for antimicrobial applications (Medicharla Sri Satya et al., 2022).
Chemical Synthesis and Characterization
- Heterocyclic Compound Synthesis : 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone, a derivative, is used in pharmaceuticals and drug research. Its synthesis involves 4-chlorophenol as a starting material, indicating its role in creating active pharmaceutical ingredients (Atul K. Wanjari, 2020).
Photoremovable Protecting Group for Carboxylic Acids
- Photoremovable Protecting Group : 1-[2-(2-hydroxyalkyl)phenyl]ethanone, a related compound, is introduced as a new photoremovable protecting group for carboxylic acids. This application in synthetic chemistry is significant for releasing protected compounds (Walters N. Atemnkeng et al., 2003).
Crystal Structure and DFT Analysis
- Crystal Structure Analysis : The isomeric structures of compounds similar to 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone have been studied using X-ray diffraction and density functional theory (DFT). These studies help in understanding the molecular and energetic behaviors in various solvent media, contributing to material science and molecular engineering (Șahin et al., 2011).
Antimicrobial Activity of Derivatives
- Antimicrobial Activity Studies : Derivatives of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone have been synthesized and tested for antimicrobial activity against various bacteria, showcasing their potential in pharmaceutical research and development (Hitesh Dave et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[2-hydroxy-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5(13)7-4-6(9(10,11)12)2-3-8(7)14/h2-4,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSHLOIZDJDEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472161 | |
| Record name | 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67589-15-5 | |
| Record name | 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




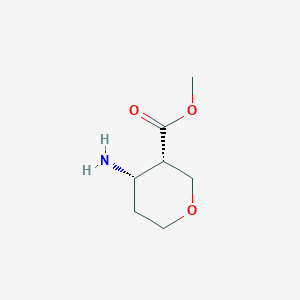
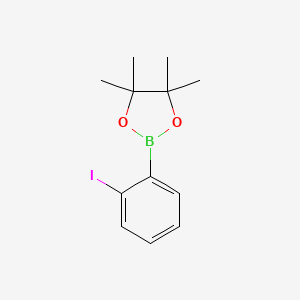
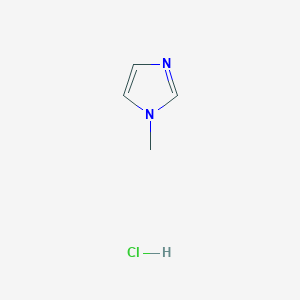
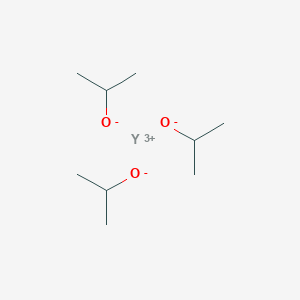
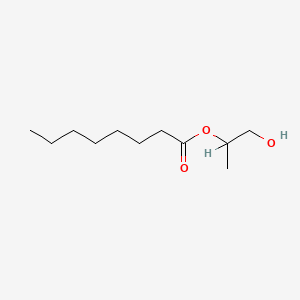
![6-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1589788.png)
